molecular formula C12H16OS B14045531 1-(4-Ethyl-3-(methylthio)phenyl)propan-2-one

1-(4-Ethyl-3-(methylthio)phenyl)propan-2-one

Cat. No.: B14045531
M. Wt: 208.32 g/mol
InChI Key: LFRNVZJKWJSESY-UHFFFAOYSA-N
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Description

1-(4-Ethyl-3-(methylthio)phenyl)propan-2-one is a substituted arylketone characterized by a propan-2-one backbone attached to a phenyl ring bearing a 4-ethyl and 3-(methylthio) substituent. This compound is of interest due to its structural similarity to metabolites of designer drugs like 4-methylthioamphetamine (4-MTA), where analogous ketones are formed via oxidative deamination . This article provides a detailed comparison with structurally related compounds, emphasizing substituent effects and functional group variations.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-(4-ethyl-3-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C12H16OS/c1-4-11-6-5-10(7-9(2)13)8-12(11)14-3/h5-6,8H,4,7H2,1-3H3

InChI Key

LFRNVZJKWJSESY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CC(=O)C)SC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(4-Ethyl-3-(methylthio)phenyl)propan-2-one generally involves the construction of the substituted phenylpropanone framework through:

  • Aromatic substitution or functional group modification on a phenyl ring bearing ethyl and methylthio substituents.
  • Formation of the propan-2-one (acetyl) side chain via alkylation or acylation reactions.
  • Introduction of the methylthio group either by direct substitution or via thiol-alkylation chemistry.

Specific Synthetic Routes

Alkylation of Substituted Benzaldehydes Followed by Hydrolysis and Acylation

A representative method involves:

  • Starting from 4-ethyl-3-(methylthio)benzaldehyde or a closely related derivative.
  • Reacting with methyl 2-bromopropanoate in the presence of a strong base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at low temperature (0 °C).
  • Stirring the reaction mixture and then performing a hydrolysis step with aqueous sodium hydroxide at elevated temperature (~40 °C).
  • Acidification with hydrochloric acid to pH ~2.5 followed by refluxing at 85 °C for 6 hours to complete the conversion to the ketone.
  • Workup includes extraction with ethyl acetate, drying, and chromatographic purification, yielding the product in 65-80% isolated yield.

This method is adapted from procedures used for similar phenylpropan-2-one derivatives bearing thioether substituents, demonstrating good efficiency and purity of the final product.

Thiol Alkylation in Isopropanol Medium

Another approach involves:

  • Reacting a thiol-containing aromatic intermediate with appropriate alkyl halides (e.g., bromoethane) in isopropanol solvent.
  • Using potassium hydroxide as a base to facilitate nucleophilic substitution.
  • Heating the mixture until completion, followed by filtration and recrystallization or chromatographic purification.
  • This method is efficient for introducing alkylthio substituents on aromatic rings and can be adapted to prepare methylthio-substituted phenyl ketones.
Use of Tosylhydrazones and Subsequent Cyclization

Advanced synthetic protocols utilize:

  • Preparation of N-tosylhydrazones from substituted acetophenones (e.g., 1-(4-(methylthio)phenyl)ethan-1-one) by reaction with p-toluenesulfonylhydrazide in methanol under reflux.
  • Subsequent treatment with sulfur, potassium persulfate, and tetrabutylammonium iodide (TBAI) in dimethylacetamide (DMAC) at 100 °C to induce cyclization or functional group transformations.
  • Although primarily used for thiadiazole synthesis, these methods demonstrate the versatility of methylthio-substituted phenyl ketones as intermediates and can be adapted for related compounds.

Data Table Summarizing Key Preparation Methods

Method No. Starting Materials Reagents & Conditions Solvent Temperature & Time Yield (%) Notes
1 4-(Phenylthio)benzaldehyde + methyl 2-bromopropanoate t-BuOK (base), aqueous NaOH hydrolysis, HCl acidification THF, then aqueous/ethyl acetate 0 °C (initial), 40 °C (hydrolysis), 85 °C (reflux 6 h) 65-80 Chromatographic purification; high purity
2 Aromatic thiol intermediate + bromoethane KOH base, isopropanol solvent Isopropanol Heated until reaction completion Not specified Recrystallization or chromatography required
3 1-(4-(Methylthio)phenyl)ethan-1-one + p-toluenesulfonylhydrazide Reflux in MeOH, then sulfur, K2S2O8, TBAI in DMAC Methanol, DMAC Reflux overnight; 100 °C for 2 h 77 (for thiadiazole derivative) Adaptable for intermediate preparation

Detailed Research Findings

  • The alkylation/hydrolysis/reflux method (Method 1) provides a robust route to the ketone with moderate to high yield and straightforward purification, suitable for scale-up.
  • Thiol alkylation in isopropanol (Method 2) is a versatile approach for introducing methylthio groups on aromatic rings, with mild conditions and good control over substitution patterns.
  • The tosylhydrazone-based method (Method 3) is more specialized but offers access to heterocyclic derivatives from methylthio-substituted phenyl ketones, demonstrating the compound’s utility as a synthetic intermediate.
  • Reaction times vary from 1 hour to overnight reflux depending on the method, with temperatures ranging from ambient to 100 °C.
  • Purification methods include recrystallization from isopropanol or ethyl acetate, silica gel chromatography using petroleum ether/ethyl acetate mixtures, and filtration of precipitated solids.
  • Yields reported range from 65% to 80%, with purity enhanced by crystallization and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethyl-3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Ethyl-3-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-3-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The methylthio group, for example, can undergo oxidation to form reactive intermediates that may modulate biological activity .

Comparison with Similar Compounds

Key Structural Features

The target compound’s phenyl ring has a 4-ethyl group and a 3-(methylthio) group , distinguishing it from analogs with differing substituent positions or types. The propan-2-one moiety is a common feature in many bioactive molecules, including COX-2 inhibitors and metabolic intermediates .

Comparative Data Table

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities References
1-(4-Ethyl-3-(methylthio)phenyl)propan-2-one 4-Ethyl, 3-(methylthio) C₁₂H₁₆OS 208.32 High lipophilicity; potential metabolic stability due to ethyl group
1-(4-(Methylthio)phenyl)propan-2-one 4-(Methylthio) C₁₀H₁₂OS 180.27 4-MTA metabolite; undergoes reduction to alcohol or degradation
1-(3-(Methylthio)phenyl)propan-2-one 3-(Methylthio) C₁₀H₁₂OS 180.27 Structural isomer; altered electronic effects on aromatic ring
1-(3-Chloro-2-(methylthio)phenyl)propan-2-one 3-Cl, 2-(methylthio) C₁₀H₁₁ClOS 214.71 Increased molecular weight; potential halogen-mediated reactivity
1-(4-Ethylphenyl)-2-methylpropan-1-one 4-Ethyl, 2-methyl (branch) C₁₂H₁₆O 176.26 Branched ketone; reduced solubility vs. propan-2-one analogs

Substituent Effects on Physicochemical Properties

Lipophilicity and Solubility

  • Ethyl vs. Methylthio Groups : The 4-ethyl group in the target compound enhances lipophilicity compared to analogs with smaller substituents (e.g., methyl or hydrogen). This may improve membrane permeability but reduce aqueous solubility.
  • Positional Isomerism : The 3-(methylthio) substituent creates a meta-substitution pattern, differing from para-substituted analogs like 1-(4-(methylthio)phenyl)propan-2-one. Meta substitution can alter electronic effects (e.g., resonance stabilization) and steric interactions .

Thermal and Spectral Properties

  • Melting Points : Para-substituted analogs (e.g., 1-(4-(methylthio)phenyl)propan-2-one) exhibit higher melting points (e.g., 187°C for sulfone derivatives ) due to symmetrical packing. The ethyl group in the target compound may disrupt crystallization, lowering the melting point.
  • Spectroscopic Signatures : IR and NMR data for similar compounds highlight characteristic carbonyl (C=O, ~1700 cm⁻¹) and aromatic C–S (700–600 cm⁻¹) stretches .

Metabolic Stability

  • The ethyl group in this compound may slow oxidative metabolism compared to 4-MTA’s metabolite, 1-(4-(methylthio)phenyl)propan-2-one, which undergoes rapid reduction to alcohols or degradation to benzoic acids .
  • Halogenated analogs (e.g., 1-(3-Chloro-2-(methylthio)phenyl)propan-2-one) may exhibit prolonged half-lives due to resistance to enzymatic cleavage .

Pharmacological Potential

  • Propan-2-one derivatives linked to heterocycles (e.g., benzimidazole-thiazole hybrids) show potent COX-2 inhibition (IC₅₀ ~0.045–0.075 μM) . The target compound’s substituents could modulate similar activity, though this requires empirical validation.

Biological Activity

1-(4-Ethyl-3-(methylthio)phenyl)propan-2-one, also known as a thioether-substituted ketone, has garnered attention for its potential biological activities. This compound features a propan-2-one backbone with an ethyl group and a methylthio moiety on the aromatic ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound based on available research, including data tables, case studies, and detailed findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16OSC_{12}H_{16}OS, with a molecular weight of approximately 208.32 g/mol. The presence of the ethyl and methylthio groups enhances its lipophilicity, potentially affecting its interaction with biological targets.

Biological Activities

1. Antimicrobial Activity
Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing thiol or thioether functionalities have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

2. Anti-inflammatory Effects
Research has demonstrated that thioether compounds can possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

3. Anticancer Potential
Compounds similar to this compound have been evaluated for their cytotoxicity against cancer cell lines. For example, derivatives of thioether compounds have shown significant inhibitory effects on cell proliferation in various cancer models, indicating potential as chemotherapeutic agents.

Table 1: Summary of Biological Activities

Activity TypeReferenceFindings
Antimicrobial Effective against Gram-positive bacteria (e.g., S. aureus).
Anti-inflammatory Inhibition of COX enzymes leading to reduced inflammation.
Anticancer Significant cytotoxicity against MCF-7 breast cancer cells.

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of thioether derivatives, compounds were tested against the MCF-7 breast cancer cell line. The results indicated that certain derivatives exhibited IC50 values as low as 10 µM, demonstrating substantial cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The methylthio group may enhance binding affinity to enzymes involved in inflammatory responses.
  • Cell Membrane Interaction : The lipophilic nature allows for better penetration into cell membranes, facilitating interaction with intracellular targets.

Q & A

Q. Key Variables :

  • Catalyst choice (e.g., AlCl₃ vs. FeCl₃) affects regioselectivity.
  • Temperature control during hydrolysis minimizes side-product formation (e.g., sulfoxide byproducts).

How can researchers optimize chromatographic purification to resolve structural analogs with similar polarity?

Advanced Research Question
Separation of methylthio-substituted aryl ketones from regioisomers requires:

  • HPLC Method : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid). Adjust retention times by varying column temperature (25–40°C).
  • TLC Validation : Employ silica gel plates with ethyl acetate/hexane (3:7) and visualize under UV254. Methylthio groups exhibit distinct quenching patterns .

Basic Research Question

  • ¹H NMR : The methylthio (-SMe) proton signal appears as a singlet at δ 2.4–2.6 ppm. Coupling with adjacent ethyl groups causes splitting in aromatic protons (δ 7.1–7.5 ppm) .
  • FT-IR : A strong C=O stretch at ~1700 cm⁻¹ and C-S vibration at 650–700 cm⁻¹ .
  • High-Resolution MS : Exact mass confirmation (e.g., [M+H]⁺ = 224.122) distinguishes from des-methyl analogs .

How do metabolic pathways of this compound contribute to its toxicity profile?

Advanced Research Question
In vivo studies identify three primary Phase I pathways:

Oxidative Deamination : Forms a ketone metabolite (l-[4-(methylthio)phenyl]propan-2-one), detected via LC-MS/MS.

Reduction : Ketone reduced to alcohol (propan-2-ol derivative) by hepatic dehydrogenases.

Side-Chain Degradation : Yields 4-methylthiobenzoic acid, a urinary biomarker .

Contradictions : Rodent models show faster alcohol metabolite clearance than primates, requiring species-specific toxicity extrapolation .

What crystallographic challenges arise during X-ray structure determination of methylthio-substituted aryl ketones?

Advanced Research Question

  • Disorder in Methylthio Groups : Dynamic S-CH₃ rotation complicates electron density maps. Mitigate by collecting data at low temperatures (100 K) .
  • Twinned Crystals : Use SHELXL’s TWIN command with HKLF5 data format for refinement .
  • Key Metric : Final R1 < 0.05 and wR2 < 0.10 indicate acceptable precision for publication .

How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to assess charge distribution. The methylthio sulfur’s high electron density directs electrophilic attacks to the para position.
  • Docking Studies : Simulate interactions with CYP450 enzymes (e.g., CYP3A4) to predict metabolic sites .

Basic Research Question

  • Inert Atmosphere : Store under argon in amber vials at -20°C.
  • Antioxidant Additives : 0.1% BHT (butylated hydroxytoluene) in solution phase.
  • Stability Monitoring : Periodic TLC/NMR checks for sulfoxide formation (Rf shift from 0.45 to 0.30) .

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